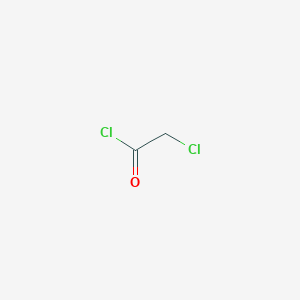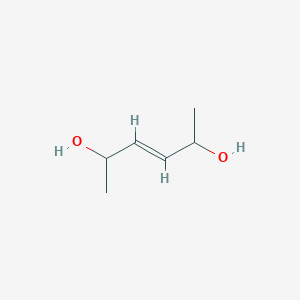
3-(Aminomethyl)phenol
説明
3-(Aminomethyl)phenol is an aromatic amine . It has the molecular formula C7H9NO .
Synthesis Analysis
Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals . Several laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement . Phenols have also been reacted with 1,3,5-trialkylhexahydro-1,3,5-triazine, a product of the condensation of primary amines with formaldehyde .Molecular Structure Analysis
The molecular weight of 3-(Aminomethyl)phenol is 123.15 g/mol . The InChI representation of the molecule is InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols have been reacted with 1,3,5-trialkylhexahydro-1,3,5-triazine .Physical And Chemical Properties Analysis
3-(Aminomethyl)phenol has a molecular weight of 123.15 g/mol . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 rotatable bond . The topological polar surface area is 46.2 Ų .科学的研究の応用
Phenol Biosynthesis Pathways
In the realm of metabolic engineering, 3-(Aminomethyl)phenol plays a role in phenol production. Researchers have engineered synthetic “metabolic funnels” within Escherichia coli (E. coli) to maximize precursor assimilation and flux toward phenol. By co-expressing multiple distinct pathways, they achieved enhanced phenol production. This approach holds promise for renewable biosynthesis from biomass feedstocks .
Analytical Chemistry
Researchers employ 3-(Aminomethyl)phenol as a reagent in analytical methods. Its redox properties enable colorimetric assays, spectrophotometric measurements, and electrochemical detection. It finds use in detecting various analytes, including metal ions and organic pollutants.
Safety and Hazards
作用機序
Target of Action
3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound and a derivative of phenol . It primarily targets the dopamine (DA) levels in the prefrontal cortex . Dopamine is a neurotransmitter that plays several important roles in the brain and body. It is involved in reward, motivation, memory, attention, and even regulating body movements .
Mode of Action
The compound interacts with its target by acting as a dopamine inhibitor . It reduces the levels of dopamine in the prefrontal cortex . This interaction and the resulting changes can have significant effects on the functions regulated by dopamine.
Biochemical Pathways
3-(Aminomethyl)phenol is a phenolic compound, and phenolic compounds are secondary metabolites of plants . They are biosynthetically formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a broad range of physiological roles in plants .
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have good bioavailability
Result of Action
The primary result of the action of 3-(Aminomethyl)phenol is the reduction of dopamine levels in the prefrontal cortex . This can influence various brain functions, including reward, motivation, memory, and attention. The specific molecular and cellular effects would depend on the context and the individual’s overall neurochemistry.
Action Environment
The action, efficacy, and stability of 3-(Aminomethyl)phenol can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that it might be affected by the hydration and alcohol levels in the body Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.
特性
IUPAC Name |
3-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
| Record name | NoName_3499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)phenol | |
CAS RN |
73604-31-6, 73804-31-6 | |
| Record name | 3-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)









